molecular formula C10H17N3O3 B6802622 N-[(3S,4S)-4-methoxyoxolan-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine

N-[(3S,4S)-4-methoxyoxolan-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine

Cat. No.: B6802622
M. Wt: 227.26 g/mol
InChI Key: QVYJSIIVXIYBSH-JGVFFNPUSA-N
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Description

N-[(3S,4S)-4-methoxyoxolan-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms, and a methoxyoxolane moiety, which is a cyclic ether with a methoxy group.

Properties

IUPAC Name

N-[(3S,4S)-4-methoxyoxolan-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-6(2)9-12-10(16-13-9)11-7-4-15-5-8(7)14-3/h6-8H,4-5H2,1-3H3,(H,11,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYJSIIVXIYBSH-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)NC2COCC2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NOC(=N1)N[C@H]2COC[C@H]2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4S)-4-methoxyoxolan-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile.

    Introduction of the Methoxyoxolane Moiety: This step involves the reaction of the oxadiazole intermediate with a suitable epoxide or halohydrin under acidic or basic conditions to form the methoxyoxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4S)-4-methoxyoxolan-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting oxadiazole to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[(3S,4S)-4-methoxyoxolan-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(3S,4S)-4-methoxyoxolan-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine exerts its effects involves interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methoxyoxolane moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

N-[(3S,4S)-4-methoxyoxolan-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine can be compared with other oxadiazole derivatives:

    N-[(3S,4S)-4-methoxyoxolan-3-yl]-3-methyl-1,2,4-oxadiazol-5-amine: Similar structure but with a methyl group instead of a propan-2-yl group.

    N-[(3S,4S)-4-methoxyoxolan-3-yl]-3-ethyl-1,2,4-oxadiazol-5-amine: Similar structure but with an ethyl group instead of a propan-2-yl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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